molecular formula C24H19N3O5 B11977619 Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-69-5

Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11977619
CAS No.: 302913-69-5
M. Wt: 429.4 g/mol
InChI Key: XIUSZSLHFLDJRQ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a pyrrolo[1,2-c]pyrimidine derivative featuring a 4-methylphenyl substituent at position 3 and a 4-nitrobenzoyl group at position 6. Key structural features include:

  • Pyrrolo[1,2-c]pyrimidine core: A fused bicyclic system that enhances rigidity and influences electronic properties.
  • 4-Nitrobenzoyl group: A strong electron-withdrawing substituent that may affect reactivity, solubility, and intermolecular interactions.
  • 4-Methylphenyl group: A moderately electron-donating substituent that could enhance lipophilicity compared to halophenyl analogs.

The molecular formula is inferred as C₂₄H₁₉N₃O₅ (molecular weight ~429.43 g/mol) based on substitution patterns in closely related compounds .

Properties

CAS No.

302913-69-5

Molecular Formula

C24H19N3O5

Molecular Weight

429.4 g/mol

IUPAC Name

ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C24H19N3O5/c1-3-32-24(29)19-12-22(23(28)17-8-10-18(11-9-17)27(30)31)26-14-25-20(13-21(19)26)16-6-4-15(2)5-7-16/h4-14H,3H2,1-2H3

InChI Key

XIUSZSLHFLDJRQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with 4-nitrobenzoyl chloride under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic conditions.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Cyclization: Various cyclizing agents depending on the desired product.

Major Products Formed

    Reduction: 3-(4-methylphenyl)-7-(4-aminobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate.

    Hydrolysis: 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylic acid.

Scientific Research Applications

Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Electron-Withdrawing Groups (Nitro vs. This may reduce lipophilicity (logP) but enhance binding to polar biological targets.
  • Aromatic Substituents (Methylphenyl vs. Halophenyl) :

    • 4-Methylphenyl (Target Compound) offers moderate lipophilicity and steric bulk, balancing solubility and membrane permeability.
    • Fluorophenyl () and chlorophenyl () analogs introduce electronegative halogens, which may enhance metabolic stability but reduce solubility.

Biological Activity

Ethyl 3-(4-methylphenyl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.

Chemical Structure and Properties

The compound belongs to the pyrrolo[1,2-c]pyrimidine family, characterized by a fused pyrimidine and pyrrole structure. The presence of the ethyl ester, 4-methylphenyl, and 4-nitrobenzoyl substituents enhances its chemical reactivity and biological potential.

Molecular Formula

  • Molecular Formula : C₁₈H₁₈N₄O₄
  • Key Features :
    • Pyrimidine ring fused with a pyrrole
    • Ethyl ester group
    • Nitro and aromatic substituents

Biological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

Anticancer Activity

Studies have demonstrated that pyrrolo[1,2-c]pyrimidine derivatives possess significant anticancer properties. For instance, analogs have shown inhibition of cancer cell proliferation across various cell lines. The mechanism often involves interference with key cellular pathways such as apoptosis and cell cycle regulation.

Compound NameIC50 (µM)Cancer Cell LineMechanism
Compound A1.61A-431Apoptosis induction
Compound B1.98HT29Cell cycle arrest

Anti-inflammatory Activity

Preliminary studies suggest that this compound may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways. This inhibition can potentially reduce inflammation and pain.

Antimicrobial Properties

Similar compounds have also shown antimicrobial activity against various bacterial strains. The presence of electron-withdrawing groups like nitro can enhance the antimicrobial efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class often act as inhibitors of key enzymes involved in cancer progression and inflammation.
  • Cellular Interaction : The ability to interact with cellular receptors or proteins can lead to downstream effects such as apoptosis or cell cycle modulation.

Case Studies and Research Findings

A number of studies have explored the biological activity of related compounds, providing insights into their therapeutic potential:

  • Anticancer Study : A study on pyrrolo[1,2-c]pyrimidine derivatives revealed that certain modifications significantly enhanced anticancer activity against breast cancer cells (IC50 values ranging from 0.5 to 2 µM) due to improved binding affinity to target proteins involved in tumor growth.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties showed that derivatives with nitro substitutions effectively inhibited COX enzymes, leading to a reduction in inflammatory markers in vitro.
  • Antimicrobial Testing : A comparative analysis indicated that compounds with similar structures exhibited varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria, with MIC values ranging from 5 to 20 µg/mL.

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